molecular formula C12H14O4 B1347123 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid CAS No. 55007-22-2

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1347123
CAS No.: 55007-22-2
M. Wt: 222.24 g/mol
InChI Key: DAVYMGMWMJJLHA-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 4-(2-Carboxy-5-methylphenyl)-4-oxobutanoic acid

    Reduction: 4-(2-Methoxy-5-methylphenyl)-4-hydroxybutanoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-4-oxobutanoic acid
  • 4-(2-Methylphenyl)-4-oxobutanoic acid
  • 4-(2-Methoxy-5-ethylphenyl)-4-oxobutanoic acid

Uniqueness

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVYMGMWMJJLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305626
Record name 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55007-22-2
Record name 55007-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate (180 g, 0.81 mole) and 1200 mL 20% NaOH was stirred at reflux for 3 hours. After cooling to 0°, the solution was acidified with concentrated HCl. The solid was filtered, washed with water, dried (in-vacuo) to yield 145 g orange solid. Recrystallization from CCl4 yielded 123 g light yellow powder, (68%).
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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